molecular formula C10H6Cl2F2O3 B13727835 3-(2,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid

3-(2,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid

Cat. No.: B13727835
M. Wt: 283.05 g/mol
InChI Key: ZCSWBRIYDPOKTK-OWOJBTEDSA-N
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Description

2,5-Dichloro-4-(difluoromethoxy)cinnamic acid is a chemical compound with the molecular formula C10H6Cl2F2O3 It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a cinnamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-(difluoromethoxy)cinnamic acid typically involves the introduction of difluoromethoxy and dichloro groups onto a cinnamic acid scaffold. One common method involves the difluoromethylation of a suitable precursor, followed by chlorination. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution patterns.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-(difluoromethoxy)cinnamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,5-Dichloro-4-(difluoromethoxy)cinnamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)cinnamic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.

Comparison with Similar Compounds

    2,5-Dichlorocinnamic acid: Lacks the difluoromethoxy group, which may affect its chemical properties and applications.

    4-(Difluoromethoxy)cinnamic acid:

    2,5-Difluorocinnamic acid: Contains fluorine atoms but lacks the chlorine atoms, resulting in distinct chemical behavior.

Uniqueness: 2,5-Dichloro-4-(difluoromethoxy)cinnamic acid is unique due to the combination of chlorine and fluorine atoms along with the methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H6Cl2F2O3

Molecular Weight

283.05 g/mol

IUPAC Name

(E)-3-[2,5-dichloro-4-(difluoromethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H6Cl2F2O3/c11-6-4-8(17-10(13)14)7(12)3-5(6)1-2-9(15)16/h1-4,10H,(H,15,16)/b2-1+

InChI Key

ZCSWBRIYDPOKTK-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)/C=C/C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C=CC(=O)O

Origin of Product

United States

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